molecular formula C18H23N3O2S B2597157 N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034490-53-2

N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2597157
CAS No.: 2034490-53-2
M. Wt: 345.46
InChI Key: LUNLCKBKLUOGGK-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic chemical reagent designed for research applications, featuring a molecular architecture that combines isoxazole and thiazole heterocycles linked by a carboxamide group. This structure is of significant interest in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents. Compounds incorporating the isoxazole-carboxamide moiety have demonstrated potent antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Similarly, thiazole carboxamide derivatives have been extensively investigated as cyclooxygenase (COX) inhibitors, showing promising selectivity for the COX-2 isoform, which plays a key role in inflammation and tumor progression . The mechanism of action for related analogs often involves negative allosteric modulation of ion channels or enzymatic targets. For instance, certain N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . Furthermore, isoxazole carboxamide derivatives have been shown to exhibit analgesic effects through non-opioid pathways, potentially involving inhibition of cyclooxygenase (COX-1 and COX-2) and interaction with the human capsaicin receptor (TRPV1) . Researchers can utilize this compound as a key intermediate or a pharmacological tool compound to explore these and other biological pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(17-13-8-4-5-9-15(13)23-21-17)19-10-16-20-14(11-24-16)12-6-2-1-3-7-12/h11-12H,1-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNLCKBKLUOGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and isoxazole intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of large-scale reactors to facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

  • EF1502 (N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol): Core: Shares the 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold but replaces the carboxamide with a hydroxyl and methylamino group. Substituents: Bis(3-methyl-2-thienyl) groups enhance GAT1/GAT2 dual inhibition, unlike the cyclohexylthiazole in the target compound. Activity: Demonstrated broad-spectrum anticonvulsant effects in epilepsy models due to GABA transporter modulation .
  • Thiazol-5-ylmethyl Derivatives (e.g., compounds y, z, l, m) :

    • Core : Utilize thiazole or oxazolidine cores instead of tetrahydrobenzoisoxazole.
    • Substituents : Include hydroperoxypropan-2-yl, phenyl, and ethyl groups, which alter steric and electronic properties compared to the cyclohexyl group.
    • Activity : Primarily investigated for protease inhibition (e.g., HIV-1) or anticoagulant effects, differing from the neurological focus of the target compound .
  • N-[3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl] Derivatives :

    • Core : Replaces isoxazole with thiophene, reducing polarity and hydrogen-bonding capacity.
    • Substituents : Varied aryl or alkyl groups modulate target selectivity, but lack the thiazole moiety seen in the target compound .

Pharmacological Target Specificity

Compound Core Structure Key Substituents Primary Target Functional Outcome
Target Compound Tetrahydrobenzoisoxazole Cyclohexylthiazolylmethyl GABA transporters (inferred) Potential anticonvulsant
EF1502 Tetrahydrobenzoisoxazole Bis(3-methyl-2-thienyl) GAT1/GAT2 Anticonvulsant (validated)
Thiazol-5-ylmethyl Derivatives Thiazole/Oxazolidine Hydroperoxypropan-2-yl, phenyl Proteases (e.g., HIV-1) Antiviral/anticoagulant
N-[3-carbamoyl...] Derivatives Tetrahydrobenzothiophene Aryl/alkyl groups Undisclosed (structural focus) N/A

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to EF1502’s thienyl substituents, suggesting improved CNS penetration.
  • Solubility: The carboxamide group may enhance aqueous solubility relative to EF1502’s hydroxyl/methylamino groups.
  • Metabolic Stability : Thiazole rings (target compound) are generally more metabolically stable than thiophene (EF1502) or hydroperoxy groups (compound y), reducing first-pass effects .

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The specific structure of this compound contributes to its biological activity.

Property Details
Molecular Formula C17H22N2O2S
Molecular Weight 306.43 g/mol
CAS Number Not available yet
Solubility Not extensively documented

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : Isoxazole derivatives can induce apoptosis in cancer cells by modulating key apoptotic pathways. Studies have shown that specific isoxazoles can decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like p21^WAF-1 .
  • Case Study : A study on isoxazole derivatives demonstrated that certain compounds led to significant growth inhibition in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values as low as 5 µM . This suggests that the compound may have similar or enhanced efficacy.

Anti-inflammatory Properties

Isoxazole compounds are also noted for their anti-inflammatory effects. They can inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions like arthritis and other inflammatory diseases.

  • Mechanism of Action : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism helps in reducing inflammation at the cellular level.

Antibacterial Activity

There is emerging evidence that some isoxazole derivatives possess antibacterial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of isoxazole derivatives. These studies reveal that modifications in the chemical structure significantly impact biological activity.

Compound Activity Type IC50 (µM)
Isoxazole Derivative 1Anticancer (MCF-7)5.0
Isoxazole Derivative 2Anticancer (HCT116)16.0
Isoxazole Derivative 3Anti-inflammatoryNot specified

Q & A

Q. How can researchers optimize the synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide to improve yield and purity?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as amide bond formation between isoxazole-3-carboxylic acid derivatives and cyclohexylthiazole-containing amines. Key strategies include:
  • Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization (as demonstrated in analogous isoxazole carboxamide syntheses) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for heterocyclic systems .
  • Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., cyclization) to prevent side reactions .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the integration of cyclohexyl protons (δ ~1.2–2.0 ppm) and isoxazole/tetrahydrobenzo ring systems (δ ~6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with ppm-level accuracy .
  • HPLC-PDA : Monitor purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or G-protein-coupled receptor (GPCR) libraries, given the thiazole and isoxazole moieties’ affinity for ATP-binding pockets .
  • In Vitro Assays : Test mitochondrial modulation (e.g., membrane potential via Rh123 fluorescence) based on structural analogs’ effects on energy metabolism .

Advanced Research Questions

Q. How should contradictory data on the compound’s biological activity (e.g., stimulatory vs. inhibitory effects) be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} curves across a 10 nM–100 µM range to identify biphasic effects .
  • Mechanistic Profiling : Use phosphoproteomics or metabolomics to distinguish primary targets from downstream compensatory pathways .
  • Assay Validation : Compare results across orthogonal platforms (e.g., fluorescence-based vs. electrophysiology for ion channel targets) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Zebrafish Embryos : Assess acute toxicity (LC50_{50}) and biodistribution via fluorescent tagging .
  • Rodent Models : Conduct pharmacokinetic studies in C57BL/6 mice (oral/i.v. administration) with LC-MS/MS quantification of plasma and tissue concentrations .
  • Mitochondrial Toxicity : Measure respiratory control ratios (RCR) in isolated liver mitochondria to detect off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Substituent Variation : Modify the cyclohexyl group (e.g., replace with adamantane) to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric Replacement : Swap the tetrahydrobenzo[d]isoxazole with a benzothiazole to test selectivity for kinase vs. protease targets .
  • Pharmacophore Mapping : Use X-ray crystallography or Cryo-EM to identify critical hydrogen-bonding interactions (e.g., carboxamide with Lys residues) .

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